Methyl 3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate
Description
Methyl 3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate (CAS: 866157-50-8) is an ester derivative of (E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid. Structurally, it features a conjugated α,β-unsaturated ester backbone linked to a phenyl ring substituted with an imidazol-1-ylmethyl group. This compound is closely related to Ozagrel (sodium salt of the parent acid, CAS: 189224-26-8), a thromboxane A2 inhibitor used in clinical settings to treat ischemic cerebrovascular diseases . The methyl ester variant is often studied as a synthetic intermediate or prodrug to modulate pharmacokinetic properties, such as solubility and metabolic stability .
Properties
IUPAC Name |
methyl 3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-14(17)7-6-12-2-4-13(5-3-12)10-16-9-8-15-11-16/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLRFDGBBQSQMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)CN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ozagrel methyl ester can be synthesized through a series of chemical reactions. One common method involves the reaction of 4-bromomethyl methyl cinnamic acid methyl ester with sodium methoxide in methanol. The mixture is stirred at room temperature for 2-16 hours to ensure complete reaction, followed by concentration using vacuum rotary evaporation and purification via column chromatography .
Industrial Production Methods
In industrial settings, the production of ozagrel methyl ester involves similar synthetic routes but on a larger scale. The process typically includes the use of high-purity reagents and advanced purification techniques to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Claisen-Schmidt Condensation
While primarily a synthetic route, this reaction is critical for forming the compound’s α,β-unsaturated carbonyl system. The acrylate ester moiety is synthesized via condensation between 4-(imidazol-1-ylmethyl)benzaldehyde and methyl acrylate under basic conditions (e.g., NaOH in methanol). This step establishes the conjugated enone structure, which is pivotal for subsequent reactivity .
| Reaction Component | Details |
|---|---|
| Aldehyde | 4-(Imidazol-1-ylmethyl)benzaldehyde |
| Ester | Methyl acrylate |
| Conditions | NaOH (10% aq.), methanol, 2–4 h stirring |
| Yield | ~75% after recrystallization |
Electrophilic Aromatic Substitution (EAS)
The para-substituted phenyl group adjacent to the imidazole ring undergoes EAS, particularly at the ortho and para positions of the phenyl ring. Halogenation and nitration are feasible:
-
Halogenation :
Reacts with bromine (Br₂) in acetic acid to form mono- or di-brominated derivatives. The electron-donating imidazole group directs substitution to the phenyl ring’s activated positions. -
Nitration :
Nitric acid (HNO₃) in sulfuric acid (H₂SO₄) introduces nitro groups, though the reaction requires controlled temperatures (<5°C) to avoid over-nitration.
Reduction Reactions
The α,β-unsaturated ester undergoes selective reduction:
Carbonyl Reduction
Catalytic hydrogenation (H₂, Pd/C) reduces the double bond to a single bond, yielding the saturated ester.
| Reagent | Product | Conditions |
|---|---|---|
| H₂, Pd/C (10%) | Methyl 3-[4-(imidazol-1-ylmethyl)phenyl]propanoate | 1 atm H₂, 25°C, 6h |
Ester Reduction
Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol:
Oxidation Reactions
The imidazole ring is susceptible to oxidation:
-
N-Oxidation :
m-Chloroperbenzoic acid (mCPBA) oxidizes the imidazole’s nitrogen to form N-oxide derivatives.
\text{Imidazole} \xrightarrow{\text{mCPBA}} \text{Imidazole N-oxide}
Scientific Research Applications
Research indicates that methyl 3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate exhibits significant biological activity, particularly as an inhibitor of thromboxane A2 synthase. This enzyme plays a crucial role in platelet aggregation and vasoconstriction, making this compound a candidate for cardiovascular therapies aimed at preventing thromboembolic events.
Therapeutic Potential
Given its biological activity, this compound has potential applications in several therapeutic areas:
- Cardiovascular Diseases : Its role as a thromboxane A2 synthase inhibitor positions it as a promising candidate for treating conditions such as hypertension and thrombosis.
- Cancer Therapy : Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties by inducing apoptosis in cancer cells .
Comparative Analysis with Related Compounds
To better understand the unique features of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ozagrel | Ozagrel Structure | Direct thromboxane A2 synthase inhibitor used clinically for cardiovascular conditions. |
| Paeonol | Paeonol Structure | Known for its anti-inflammatory properties; often used in combination therapies. |
| Sodium (E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate | Sodium Salt Structure | Sodium salt form with different solubility and bioavailability characteristics compared to the methyl ester form. |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Cardiovascular Application :
- In vitro studies demonstrated that treatment with this compound effectively reduced thromboxane A2 levels in platelet-rich plasma samples, indicating its potential utility in managing thrombotic disorders.
- Anticancer Activity :
Mechanism of Action
Ozagrel methyl ester exerts its effects by inhibiting thromboxane A2 synthase, an enzyme involved in the production of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting this enzyme, ozagrel methyl ester helps to prevent the formation of blood clots and improve blood flow . The compound interacts with specific residues in the active binding sites of target proteins, as demonstrated by molecular docking studies .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|---|
| This compound | 866157-50-8 | C₁₃H₁₂N₂O₂ | 228.25 | α,β-unsaturated methyl ester |
| (E)-Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate | N/A | C₂₉H₂₆N₂O₂ | 434.53 | Trityl-protected imidazole; ethyl ester |
| Ethyl 3-[4-(hydroxymethyl)-1H-imidazol-2-yl]propanoate | N/A | C₉H₁₄N₂O₃ | 198.22 | Hydroxymethyl substitution; saturated backbone |
| (E)-3-[4-(Imidazol-1-ylmethyl)phenyl]propenoic Acid Hydrochloride | 78712-43-3 | C₁₃H₁₃ClN₂O₂ | 264.71 | Free carboxylic acid; hydrochloride salt |
Key Observations :
- Substituent Effects : The trityl-protected imidazole in (E)-Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate increases molecular weight and steric hindrance, likely reducing bioavailability compared to the unsubstituted imidazole in the target compound .
- Backbone Saturation: Ethyl 3-[4-(hydroxymethyl)-1H-imidazol-2-yl]propanoate lacks the α,β-unsaturated system, which may diminish electrophilic reactivity critical for covalent binding to enzyme targets .
- Ionization State : The hydrochloride salt of the parent acid (CAS: 78712-43-3) enhances water solubility, whereas the methyl ester form (target compound) improves membrane permeability .
Pharmacological Activity
Table 2: Pharmacological and Functional Comparisons
Key Observations :
- Prodrug Activation : The methyl ester derivative requires enzymatic hydrolysis to release the active acid form, analogous to Ozagrel’s mechanism .
- Functional Group Impact: Tetrazole-containing analogues (e.g., Methyl 1-[[1-(1H-tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoate) exhibit distinct receptor-binding profiles due to the tetrazole’s ability to mimic carboxylic acid bioisosteres .
Key Observations :
- Ester vs. Acid: The methyl ester’s lipophilicity makes it suitable for crossing biological membranes, while the acid form’s solubility favors intravenous administration .
- Protection Strategies : Trityl groups in analogues like (E)-Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate are used to stabilize reactive imidazole rings during synthesis .
Biological Activity
Methyl 3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate, also known as ozagrel methyl ester, is a compound of significant interest due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the molecular formula . Its structure features an imidazole ring attached to a phenyl group, which contributes to its biological properties.
| Property | Details |
|---|---|
| Molecular Formula | C₁₄H₁₄N₂O₂ |
| Molecular Weight | 250.28 g/mol |
| CAS Number | 866157-50-8 |
This compound primarily acts as an inhibitor of thromboxane A2 synthase. Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting this enzyme, the compound helps to prevent thrombus formation and improve blood flow, making it a candidate for cardiovascular therapies .
Antithrombotic Effects
Research indicates that ozagrel methyl ester effectively reduces thromboxane A2 levels, leading to decreased platelet aggregation. This has been particularly noted in studies examining its use in preventing thromboembolism in cardiovascular diseases .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of related compounds:
- Thromboxane Inhibition : A study demonstrated that ozagrel methyl ester significantly inhibited thromboxane A2 synthesis in animal models, leading to improved outcomes in thrombosis-related conditions.
- Anticancer Activity : Analogues of imidazole derivatives have shown promise as farnesyltransferase inhibitors in cancer therapy. These compounds exhibited potent enzymatic activity and were effective against several cancer cell lines, suggesting a potential pathway for ozagrel methyl ester .
- Safety and Efficacy : Preclinical evaluations highlighted the need for further studies to assess the safety profile of ozagrel methyl ester, especially concerning its metabolic pathways and potential side effects observed in related compounds .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other therapeutic agents that target thromboxane synthesis and cancer cell proliferation.
| Compound | Target | Activity |
|---|---|---|
| Ozagrel Methyl Ester | Thromboxane A2 Synthase | Antithrombotic |
| Imidazole Derivatives | Farnesyltransferase | Anticancer |
| Other Thromboxane Inhibitors | Thromboxane A2 Synthase | Vascular health improvement |
Q & A
Q. What synthetic strategies are recommended for preparing Methyl 3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate?
The synthesis of structurally related α,β-unsaturated esters often involves conjugate addition or esterification under mild conditions. For example, tert-butyl prop-2-enoate derivatives can be synthesized via base-mediated reactions (e.g., NaH in THF) with alcohols or imidazole-containing precursors, followed by purification via silica gel chromatography . Similar methodologies may apply to the methyl ester variant, with careful optimization of reaction time and temperature to avoid side reactions like hydrolysis or polymerization.
Q. How can the biological activity of this compound be evaluated in vitro?
Standard assays include:
- Anti-leishmanial activity : Promastigote viability assays using microscopy or fluorescent dyes (e.g., propidium iodide) .
- Antioxidant activity : DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays .
- Antiplatelet effects : Thromboxane A2 synthase inhibition, measured via ELISA for TXB2 (a stable TXA2 metabolite) .
Dose-response curves and IC₅₀ values should be calculated to quantify potency.
Q. What analytical techniques are suitable for characterizing this compound?
- NMR spectroscopy : Confirm regiochemistry (e.g., E/Z isomerism of the α,β-unsaturated ester) using coupling constants (J = 12–16 Hz for trans configuration) .
- HPLC-MS : Assess purity and molecular weight (e.g., ESI-MS for [M+H]⁺ or [M+Na]⁺ ions) .
- Elemental analysis : Verify empirical formula (C, H, N content) .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in structural assignments?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. For imidazole-containing compounds, SHELX programs (e.g., SHELXL) are widely used for refinement, especially to resolve hydrogen bonding networks and confirm the E configuration of the α,β-unsaturated ester . Validation tools like PLATON or CCDC software should be employed to check for crystallographic errors .
Q. How do conflicting bioactivity results arise in pharmacological studies, and how can they be addressed?
Discrepancies may stem from:
- Assay variability : Differences in cell lines (e.g., platelet-rich plasma vs. recombinant enzyme assays for thromboxane inhibition) .
- Isomeric purity : E/Z isomers of the α,β-unsaturated ester can exhibit divergent activities. Ensure isomer separation via chiral HPLC before testing .
Reproducibility requires strict adherence to standardized protocols and independent validation across labs.
Q. What computational methods predict structure-activity relationships (SAR) for this compound?
- Docking studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., thromboxane A2 synthase, PDB ID: 5LQD) .
- QSAR modeling : Correlate electronic descriptors (e.g., HOMO/LUMO energies) with anti-leishmanial IC₅₀ values .
Validate predictions with experimental mutagenesis or substituent scanning (e.g., replacing the imidazole ring with triazole analogs) .
Q. How can stability issues during storage or handling be mitigated?
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the α,β-unsaturated ester .
- Hydrolysis : Avoid aqueous buffers with pH >7.0; use lyophilized forms for long-term storage .
Stability studies via accelerated degradation (40°C/75% RH) and HPLC monitoring are recommended .
Methodological Notes
- Synthesis optimization : Replace NaH with milder bases (e.g., K₂CO₃) if substrate sensitivity is observed .
- Crystallization challenges : Use solvent vapor diffusion (e.g., ether/pentane) to grow crystals suitable for SC-XRD .
- Bioassay controls : Include reference inhibitors (e.g., ozagrel sodium for thromboxane studies) to validate assay conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
